3-Bromo-5-(4-pyridyl)isoxazole
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Overview
Description
3-Bromo-5-(4-pyridyl)isoxazole is a heterocyclic compound that features a bromine atom at the 3-position and a pyridyl group at the 5-position of the isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-pyridyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the reaction of β-diketohydrazone with alkynes in the presence of a catalyst .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro compounds to amines.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the use of catalysts such as AuCl3 and CuCl .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-(4-pyridyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it can act as an HDAC inhibitor, affecting gene expression and cell cycle regulation . The compound’s structure allows it to bind to biological targets based on its chemical diversity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA agonist with an isoxazole structure.
Leflunomide: An immunosuppressant with an isoxazole ring.
Uniqueness
3-Bromo-5-(4-pyridyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-5-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
DONVIGXHTYJGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NO2)Br |
Origin of Product |
United States |
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